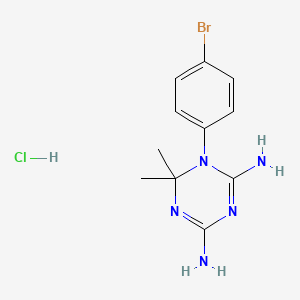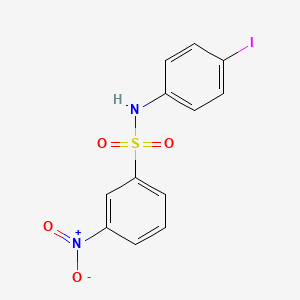
4-(butyrylamino)-N-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butyrylamino)-N-ethylbenzamide, commonly known as BEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a derivative of benzamide and has a molecular formula of C14H18N2O2.
作用机制
BEB exerts its effects by inhibiting the activity of enzymes such as cholinesterase and acetylcholinesterase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine. This increase in neurotransmitter levels leads to the neuroprotective and analgesic effects of BEB.
Biochemical and Physiological Effects
BEB has been shown to have various biochemical and physiological effects, including neuroprotective, analgesic, and anti-inflammatory effects. Additionally, BEB has been shown to have antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the advantages of using BEB in lab experiments is its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the pathogenesis of various diseases. Additionally, BEB has been shown to have neuroprotective and analgesic effects, making it a potential candidate for the treatment of various diseases.
One of the limitations of using BEB in lab experiments is its limited solubility in water. This can make it challenging to dissolve BEB in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BEB, including its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to explore the neuroprotective and analgesic effects of BEB and its potential use in the treatment of pain and neurodegenerative diseases.
Conclusion
In conclusion, BEB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB has been studied extensively for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BEB has been shown to have neuroprotective and analgesic effects and has been studied for its potential use in the treatment of pain and neurodegenerative diseases. Further studies are needed to explore the potential of BEB in these areas.
合成方法
BEB can be synthesized using various methods, including the reaction of N-ethyl-4-aminobenzamide with butyryl chloride in the presence of a base such as triethylamine. The reaction yields BEB as a white crystalline solid, which can be purified using recrystallization techniques.
科学研究应用
BEB has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BEB has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In neuroscience, BEB has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, BEB has been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
In biochemistry, BEB has been studied for its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain and are involved in the pathogenesis of various diseases, including Alzheimer's disease.
属性
IUPAC Name |
4-(butanoylamino)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-12(16)15-11-8-6-10(7-9-11)13(17)14-4-2/h6-9H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUITLBPOOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butanoylamino)-N-ethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)

acetate](/img/structure/B5233940.png)

![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5233951.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233974.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)